3-[Tris(decyloxy)silyl]propanenitrile
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Overview
Description
3-[Tris(decyloxy)silyl]propanenitrile is a chemical compound with the molecular formula C16H38O5Si4 It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further bonded to a silicon atom substituted with three decyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(decyloxy)silyl]propanenitrile typically involves the reaction of a suitable nitrile precursor with a silane compound. One common method is the nucleophilic substitution reaction where a cyanide ion attacks an alkyl halide, forming the nitrile group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process might include steps such as distillation and recrystallization to purify the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[Tris(decyloxy)silyl]propanenitrile can undergo various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The silicon atom can participate in substitution reactions, where the decyloxy groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various organometallic reagents can be used to replace the decyloxy groups.
Major Products
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: New organosilicon compounds with different substituents.
Scientific Research Applications
3-[Tris(decyloxy)silyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in creating novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as hydrophobic coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[Tris(decyloxy)silyl]propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the silicon atom can form strong bonds with other elements, enhancing the stability and reactivity of the compound. The pathways involved often depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Decyloxy)propanenitrile: Similar structure but lacks the silicon atom.
Trimethylsilylpropanenitrile: Contains a trimethylsilyl group instead of tris(decyloxy)silyl.
Silicon-based nitriles: Various compounds with different alkyl or aryl groups attached to the silicon atom.
Uniqueness
3-[Tris(decyloxy)silyl]propanenitrile is unique due to the presence of three decyloxy groups attached to the silicon atom, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.
Properties
CAS No. |
92886-48-1 |
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Molecular Formula |
C33H67NO3Si |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
3-tris-decoxysilylpropanenitrile |
InChI |
InChI=1S/C33H67NO3Si/c1-4-7-10-13-16-19-22-25-30-35-38(33-28-29-34,36-31-26-23-20-17-14-11-8-5-2)37-32-27-24-21-18-15-12-9-6-3/h4-28,30-33H2,1-3H3 |
InChI Key |
ZUUQPUFXIHNBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCO[Si](CCC#N)(OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
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